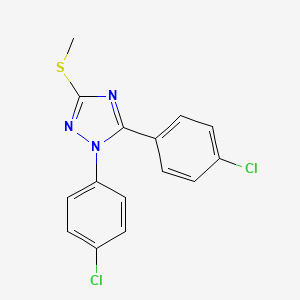

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole

Description

Propriétés

Numéro CAS |

99793-38-1 |

|---|---|

Formule moléculaire |

C15H11Cl2N3S |

Poids moléculaire |

336.2 g/mol |

Nom IUPAC |

1,5-bis(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazole |

InChI |

InChI=1S/C15H11Cl2N3S/c1-21-15-18-14(10-2-4-11(16)5-3-10)20(19-15)13-8-6-12(17)7-9-13/h2-9H,1H3 |

Clé InChI |

MSDUUOVVVOVKAY-UHFFFAOYSA-N |

SMILES canonique |

CSC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Cyclocondensation of Hydrazine Derivatives with Formyl or Thioformyl Compounds

A common approach involves reacting hydrazine or substituted hydrazines with formyl derivatives such as N,N-dimethylformylamide azine or related azines under reflux conditions in inert atmosphere, often in solvents like DMF or xylenes at elevated temperatures (~150 °C) for extended periods (e.g., 16 hours) to promote cyclization.

The reaction mixture is then basified and extracted with organic solvents, followed by purification via column chromatography or recrystallization.

The methylthio substituent at position 3 can be introduced by using methylthio-containing precursors or by post-cyclization functionalization.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles, which are structurally related to the target compound.

For example, microwave-assisted cyclocondensation of N-acyl-N-Boc-carbamidothioates with aromatic amines in DMF at temperatures around 100–150 °C can yield the desired triazole derivatives in 40 minutes to 1 hour with yields up to 90%.

This method offers regioselectivity and is suitable for diverse aromatic substituents, including 4-chlorophenyl groups.

Detailed Preparation Method Example

Based on the general procedures reported for similar 1,2,4-triazole derivatives, a plausible preparation method for 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole is as follows:

Research Findings and Optimization

The use of N,N-dimethylformylamide azine as a cyclization agent is effective for synthesizing 1,5-disubstituted triazoles with good yields and purity.

Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving yields, which is advantageous for scale-up and rapid synthesis.

The choice of solvent (DMF preferred over acetonitrile) and temperature control is critical to avoid by-product formation and to achieve regioselectivity.

The methylthio substitution step requires mild conditions to prevent decomposition of the triazole ring and to ensure selective functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thermal cyclocondensation with N,N-dimethylformylamide azine | 4-Chlorophenyl hydrazine, N,N-dimethylformylamide azine | 150 °C, 16 h, inert atmosphere | High purity, well-established | Long reaction time |

| Microwave-assisted cyclization | N-acyl-N-Boc-carbamidothioates, aromatic amines | 100–150 °C, 40–60 min, DMF | Short reaction time, good yields, regioselective | Requires microwave equipment |

| Methylthio functionalization | Triazole intermediate + methylthiolating agent | Mild temperature, suitable solvent | Selective methylthio introduction | Specific reagents needed |

The preparation of this compound involves the strategic construction of the 1,2,4-triazole ring with 4-chlorophenyl substituents followed by the introduction of the methylthio group at position 3. Established methods utilize thermal cyclocondensation of hydrazine derivatives with formyl azines, while modern approaches employ microwave-assisted synthesis to enhance efficiency and yield. The methylthio group is introduced via selective functionalization of the triazole intermediate. Optimization of reaction conditions, including solvent choice and temperature, is essential to maximize yield and purity.

This synthesis framework is supported by diverse research findings and provides a reliable basis for laboratory or industrial preparation of this compound.

Analyse Des Réactions Chimiques

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Applications De Recherche Scientifique

Antifungal Properties

The compound has been investigated for its antifungal activity against various fungal strains. Studies indicate that its unique structure enhances binding affinity to fungal enzymes, making it a promising candidate for antifungal drug development. The presence of chlorophenyl groups is believed to contribute significantly to this activity.

Enzyme Inhibition

Research has shown that 1,5-bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole acts as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for drug design targeting diseases where enzyme regulation is necessary.

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture. Its antifungal properties can be harnessed to develop fungicides that protect crops from fungal infections. The effectiveness of this compound against plant pathogens positions it as a viable alternative to existing agricultural chemicals.

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. Results indicated significant inhibition at low concentrations compared to standard antifungal agents. The study concluded that the compound could serve as a lead structure for developing new antifungal therapies.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The results demonstrated that the compound effectively inhibited enzyme activity, suggesting its potential role in modulating drug metabolism. This insight is valuable for pharmaceutical applications where enzyme inhibition can alter drug efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl groups and the methylthio group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Insights

- Hydrogen bonding : Analogous triazole-thiol derivatives (e.g., ) form hydrogen-bonded networks (N–H···S, O–H···S), which influence solubility and crystallinity .

- X-ray crystallography : ’s 1,5-bis(4-chlorophenyl)pentanedione derivative highlights the role of chlorophenyl groups in stabilizing crystal lattices via halogen interactions .

Activité Biologique

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole is a synthetic heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antifungal agent and enzyme inhibitor. The unique structural features of this compound enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H11Cl2N3S

- Molecular Weight : 353.25 g/mol

- CAS Number : 99793-38-1

The compound features a triazole ring substituted with two 4-chlorophenyl groups and a methylthio group. This configuration plays a crucial role in its biological activity.

Biological Activities

-

Antifungal Activity

- Studies have shown that this compound exhibits significant antifungal properties. The presence of chlorophenyl groups increases hydrophobicity, enhancing the compound's ability to penetrate fungal cell membranes and inhibit growth.

- Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of various fungal strains including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL depending on the strain.

-

Enzyme Inhibition

- The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, disrupting their normal function. This mechanism is particularly useful in drug design for targeting metabolic pathways in pathogens.

- Research Findings : Inhibition studies indicated that this compound significantly inhibited the activity of cytochrome P450 enzymes involved in drug metabolism.

-

Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Case Study : A study on human breast cancer cell lines revealed that treatment with this triazole led to a dose-dependent decrease in cell viability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Binding Affinity : The chlorophenyl substituents enhance binding affinity to target enzymes and receptors.

- Inhibition Mechanism : The compound's structure allows it to fit into the active sites of enzymes, blocking substrate access and preventing catalytic activity.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(4-Chlorophenyl)-3-methylthio-1H-1,2,4-triazole | One chlorophenyl group | Exhibits potent antifungal activity |

| 3-(Methylthio)-1H-1,2,4-triazole | No chlorophenyl substituent | Less hydrophobic; different biological activity |

| 1H-1,2,3-Triazole | Different triazole isomer | Known for different pharmacological profiles |

The presence of two chlorophenyl groups along with a methylthio group in this compound contributes significantly to its enhanced biological activity compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclization of hydrazides or condensation reactions. For example, a modified approach from Badie et al. (2014) can be adapted:

Step 1 : React 4-chlorophenyl-substituted hydrazides with carbon disulfide in DMSO under reflux (18–24 hours) to form thiosemicarbazide intermediates .

Step 2 : Cyclize the intermediate with methyl iodide to introduce the methylthio group.

Key Variables :

- Solvent choice (DMSO vs. ethanol) affects reaction kinetics.

- Reflux duration impacts purity; prolonged heating may degrade thermally sensitive intermediates.

Yield Optimization : Crystallization in water-ethanol mixtures improves purity (65–75% yields reported for analogous triazoles) .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl groups) and methylthio protons (δ 2.5–3.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- FT-IR : Confirm the triazole ring via C=N stretches (~1600 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 378.01 for C16H12Cl2N3S) .

Advanced Research Questions

Q. What structural features of this compound correlate with its pharmacological activity, and how can these be validated experimentally?

- Methodological Answer :

- Hypothesis : The 4-chlorophenyl groups enhance lipophilicity, improving membrane permeability, while the methylthio group modulates electron density for target binding .

- Validation Steps :

SAR Studies : Synthesize analogs (e.g., replacing methylthio with amino or hydroxyl groups) and compare bioactivity .

Molecular Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., CYP450 isoforms) .

- Data Interpretation : Contradictions in activity between analogs may arise from steric hindrance or electronic effects, requiring DFT calculations to resolve .

Q. How can crystallographic data resolve contradictions in reported spectral assignments for triazole derivatives?

- Methodological Answer :

- Single-Crystal XRD : Resolve ambiguities in tautomeric forms (e.g., 1H- vs. 4H-triazole) by analyzing bond lengths and angles. For example, C–N bond lengths of ~1.32 Å confirm 1,2,4-triazole tautomerism .

- Case Study : Huang et al. (2008) used XRD to confirm the planar geometry of a related triazole, resolving conflicting NMR assignments for substituent orientations .

Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?

- Methodological Answer :

- Standardization :

Use USP-grade solvents to minimize batch-to-batch variability.

Pre-equilibrate compounds in assay buffers (e.g., PBS at pH 7.4) for 24 hours to ensure solubility .

- Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle controls to validate signal-to-noise ratios .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in reported toxicity data for triazole derivatives?

- Analysis Framework :

- Step 1 : Cross-reference toxicity assays (e.g., LD50 in rodents vs. in vitro IC50). Differences may arise from metabolic activation pathways .

- Step 2 : Conduct Ames tests to assess mutagenicity, as structural alerts (e.g., nitro groups) in analogs may confound results .

- Example : A study found 3-thio-substituted triazoles exhibited lower hepatotoxicity than amino derivatives due to reduced reactive metabolite formation .

Q. What advanced techniques can elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS Metabolite Profiling : Identify oxidation products (e.g., sulfoxide derivatives) using CID fragmentation patterns .

- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and hepatic microsomes to track hydrolytic/oxidative degradation .

Tables for Key Data

| Synthetic Route Comparison |

|---|

| Method |

| Yield |

| Purity (HPLC) |

| Pharmacological Activity |

|---|

| Target |

| This Compound |

| Analog (Methyl → Amino) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.